![molecular formula C12H16INO B1343335 4-[2-(4-碘苯基)乙基]吗啉 CAS No. 100839-46-1](/img/structure/B1343335.png)

4-[2-(4-碘苯基)乙基]吗啉

描述

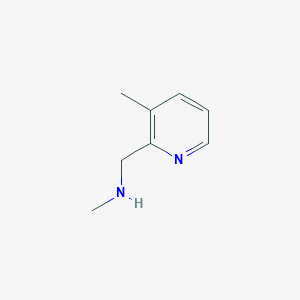

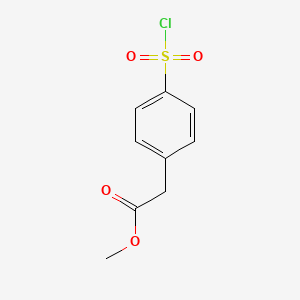

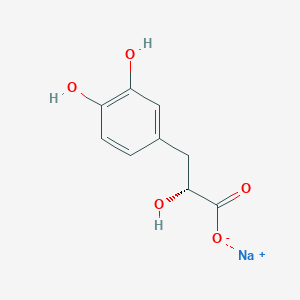

4-[2-(4-Iodophenyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a versatile heterocycle used extensively in organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities. The iodophenyl group attached to the morpholine ring through an ethyl linker suggests potential applications in areas such as materials science, pharmacology, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was accomplished from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, indicating that similar strategies could be applied to synthesize 4-[2-(4-Iodophenyl)ethyl]morpholine . Another relevant synthesis involves the preparation of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, which could be adapted for the iodophenyl analogue . These methods highlight the use of halogenated precursors and nucleophilic substitution reactions as key steps in the synthesis of morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined, revealing dihedral angles between the aromatic rings and the morpholine moiety . This suggests that the structure of 4-[2-(4-Iodophenyl)ethyl]morpholine could also be characterized to determine the orientation of the iodophenyl group relative to the morpholine ring.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The presence of the iodophenyl group in 4-[2-(4-Iodophenyl)ethyl]morpholine could make it a suitable candidate for further functionalization through cross-coupling reactions, given the reactivity of the iodine atom. Additionally, the morpholine ring itself can be involved in reactions such as alkylation, acylation, and complexation with metals 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. For instance, the introduction of an iodophenyl group could affect the compound's polarity and its ability to form intermolecular interactions. The semiconductor nature and nonlinear optical activities of some iodoplumbate morpholine derivatives suggest that 4-[2-(4-Iodophenyl)ethyl]morpholine may also exhibit interesting electronic properties .

科学研究应用

合成和表征

与“4-[2-(4-碘苯基)乙基]吗啉”结构相关的化合物已经合成和表征,显示在有机化学中用于开发新分子的应用。例如,通过回流1,3,4-噁二唑-2-硫醇与4-(2-氯乙基)吗啉盐酸盐合成了一个衍生物,通过核磁共振、红外和质谱研究进行了表征,并通过单晶X射线衍射研究进行了确认。这个过程展示了该化合物在创造具有潜在应用于材料科学和制药化学的结构复杂分子方面的实用性(Mamatha S.V et al., 2019)。

生物活性

相关化合物显示出显著的生物活性,如抗菌、抗氧化和抗结核活性。例如,合成的衍生物表现出显著的抗结核活性和优越的抗微生物性能,突显了其在开发用于治疗传染病的新治疗剂的潜力(Mamatha S.V et al., 2019)。

化学反应和机制

与“4-[2-(4-碘苯基)乙基]吗啉”相关的化合物已被用于各种化学反应,展示了它们在有机合成中的多功能性。例如,使用这些化合物作为中间体开发了水介导的三组分Wittig–SNAr反应,提供了一种创新方法来创造高立体选择性和产率的复杂分子。这展示了它们在设计和合成用于化学研究和药物开发的分子中的应用(Zian Xu等,2015)。

材料科学应用

一些“4-[2-(4-碘苯基)乙基]吗啉”的衍生物已被探索其在材料科学中的潜力,例如在合成复杂聚合物结构方面。由吗啉及其衍生物构建的混合聚合物碘铅酸盐展示了在构建具有半导体性能和非线性光学活性的新材料方面的应用。这些化合物形成包含复合物的能力表明了它们在开发具有特定电子和光学性能的先进材料方面的实用性(Hao‐Hong Li et al., 2010)。

属性

IUPAC Name |

4-[2-(4-iodophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNWDQHNXHTDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Iodophenyl)ethyl]morpholine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。